Tetraethenylgermane

MOCVD precursor thermal stability activation energy

Tetraethenylgermane (CAS 1185-61-1), systematically named tetrakis(ethenyl)germane and commonly referred to as tetravinylgermane (TVG), is a homoleptic organogermanium(IV) compound bearing four vinyl ligands (C₈H₁₂Ge, MW 180.81 g·mol⁻¹). The compound belongs to the tetraorganogermane class, wherein the germanium centre is σ‑bonded to four sp²‑hybridised carbon atoms.

Molecular Formula C8H12Ge
Molecular Weight 180.81 g/mol
CAS No. 1185-61-1
Cat. No. B073074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraethenylgermane
CAS1185-61-1
Molecular FormulaC8H12Ge
Molecular Weight180.81 g/mol
Structural Identifiers
SMILESC=C[Ge](C=C)(C=C)C=C
InChIInChI=1S/C8H12Ge/c1-5-9(6-2,7-3)8-4/h5-8H,1-4H2
InChIKeyBBPYPXKLPMGHGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetraethenylgermane (Tetravinylgermane) – Procurement-Relevant Identity for an Organogermanium CVD and Synthetic Precursor


Tetraethenylgermane (CAS 1185-61-1), systematically named tetrakis(ethenyl)germane and commonly referred to as tetravinylgermane (TVG), is a homoleptic organogermanium(IV) compound bearing four vinyl ligands (C₈H₁₂Ge, MW 180.81 g·mol⁻¹) [1]. The compound belongs to the tetraorganogermane class, wherein the germanium centre is σ‑bonded to four sp²‑hybridised carbon atoms. TVG is a liquid at ambient temperature (calc. bp 144.3 ± 23.0 °C) with a density of 1.040 g·cm⁻³ and a vapour pressure of approximately 6.45 Torr . It is primarily employed as a metal‑organic chemical vapour deposition (MOCVD) precursor for germanium‑containing thin films and as a tetra‑vinyl platform for cycloaddition‑based derivatisation [2][3].

Why Tetraethenylgermane Cannot Be Interchanged with Other Tetraorganogermanes – Key Drivers of Divergent Performance


Within the tetraorganogermane family, performance in CVD, synthetic chemistry, and handling is critically governed by the nature of the organic ligand. Tetramethylgermane (TMG) and tetraethylgermane (TEG) follow β‑hydride elimination or radical chain pathways during thermolysis [1], while tetravinylgermane (TVG) undergoes a second‑order free‑radical chain mechanism with an activation energy of 186.5 kJ·mol⁻¹ [2]. This mechanistic divergence produces different hydrocarbon by‑product distributions and carbon incorporation tendencies in the deposited film. Furthermore, under identical CVD conditions, TEG yields pure crystalline germanium in H₂ carrier gas, whereas TVG gives germanium weakly contaminated by carbon, and in inert atmosphere TVG forms an amorphous GeₓC₁₋ₓ alloy rather than elemental germanium [3]. On the synthetic front, TVG’s four vinyl groups enable [2+3] cycloaddition chemistry that is unavailable to saturated tetraalkylgermanes and proceeds with different regiochemical outcomes than the analogous tetravinylsilane or tetravinylstannane [4]. These differences mean that procurement decisions cannot be based solely on the presence of four Ge–C bonds; the ligand identity dictates thermal stability, film composition, by‑product profile, and downstream reactivity.

Quantitative Differentiation of Tetraethenylgermane Against Closest Analogs – Head-to-Head Evidence


Thermal Decomposition Activation Energy: TVG vs. Tetraethylgermane (TEG)

The gas‑phase thermal decomposition of neat tetravinylgermane (TVG) follows second‑order kinetics with an activation energy (Eₐ) of 186.5 kJ·mol⁻¹ (44.6 kcal·mol⁻¹), derived from an Arrhenius plot over 613–683 K [1]. In contrast, tetraethylgermane (TEG) decomposition in an atmospheric‑pressure MOCVD reactor under helium exhibits an apparent activation energy of approximately 34 kcal·mol⁻¹ (ca. 142 kJ·mol⁻¹) in the explored temperature range [2]. The 44 kJ·mol⁻¹ higher barrier for TVG indicates substantially greater thermal stability, requiring higher deposition temperatures and offering a wider thermal budget for processes where premature gas‑phase nucleation must be avoided.

MOCVD precursor thermal stability activation energy

CVD Film Composition Under H₂ Carrier Gas: Tetravinylgermane vs. Tetraethylgermane

In a direct comparative cold‑wall CVD study, tetraethylgermane (TEG) decomposed under hydrogen carrier gas produces pure, crystalline germanium films. Under identical hydrogen carrier gas, tetravinylgermane (TVG) deposits germanium that is weakly contaminated by carbon [1]. This difference stems from the vinyl ligands generating unsaturated hydrocarbon by‑products that partially incorporate carbon into the growing film, whereas the ethyl ligands of TEG undergo cleaner β‑hydride elimination to ethylene, which is efficiently removed by hydrogenation [1][2].

CVD thin film germanium film purity carbon contamination

Physical State and Handling Safety: TVG (Liquid) vs. Germane (Toxic Gas)

Germane (GeH₄), the conventional germanium precursor, is a highly toxic, potentially pyrophoric gas with a boiling point of –88 °C, requiring compressed‑gas cylinder infrastructure, extensive safety procedures, and specialised ventilated cabinets [1]. Tetravinylgermane is a liquid with a calculated boiling point of 144.3 ± 23.0 °C and a vapour pressure of approximately 6.45 Torr at ambient temperature . This liquid state enables conventional bubbler or direct liquid injection (DLI) delivery without the hazards and engineering constraints associated with high‑pressure toxic gases. The patent literature explicitly acknowledges the handling difficulties of germane and identifies liquid organogermanes as safer alternatives [2].

precursor handling safety CVD logistics

Chemoselective Halogenation: Divergent Reactivity of TVG with Br₂ vs. Cl₂

Tetravinylgermane exhibits ligand‑dependent chemoselectivity upon halogenation that is distinct from its silicon and tin congeners. With one equivalent of dibromine (Br₂), TVG undergoes selective cleavage of a single Ge–C bond to yield tribromovinylgermane, GeBr(CH=CH₂)₃. In contrast, dichlorine (Cl₂) does not cleave the Ge–C bond but instead adds across the vinyl double bonds to give the fully saturated adduct Ge(CHCl–CH₂Cl)₄ [1]. This orthogonal reactivity—Ge–C cleavage with Br₂ versus olefin addition with Cl₂—is not observed for tetravinylsilane or tetravinylstannane, which behave differently under analogous conditions. The unique response to Br₂ provides a selective route to mixed‑substituent vinylgermanes that are otherwise difficult to access.

organogermanium reactivity halogenation selectivity synthetic precursor

Vapour Pressure Comparison: TVG vs. Tetramethylgermane – Delivery and Storage Implications

Tetramethylgermane (TMG) is a low‑boiling liquid (bp 42–44 °C) with a high vapour pressure of approximately 0.975 g·cm⁻³ density and a flash point of –37 °C, requiring refrigerated storage and presenting significant volatility‑management challenges during bubbler‑based CVD delivery . Tetravinylgermane, with a calculated boiling point of 144.3 ± 23.0 °C and a vapour pressure of approximately 6.45 Torr, has substantially lower volatility . Tetraallylgermane (TAG) exhibits an even lower vapour pressure (0.1 ± 0.4 mmHg, ca. 0.13 Torr) and a higher boiling point (231 °C), which can complicate vaporisation and transport . TVG occupies an intermediate volatility range that balances sufficient vapour pressure for efficient gas‑phase transport against excessive volatility that complicates storage and metering.

vapour pressure precursor delivery bubbler CVD

[2+3] Cycloaddition Yield: Tetravinylgermane vs. Divinyldiethylgermane and Hexavinyldigermane

In the [2+3] cycloaddition of nitrile oxides to vinylgermanes, tetravinylgermane reacts with acetonitrile oxide (R = Me) to give the tetrakis‑isoxazolinyl adduct in 45% yield, and with benzonitrile oxide (R = Ph) in 47% yield [1]. These yields are lower than those obtained with divinyldiethylgermane, which gives 68–70% yield under analogous conditions [1]. The reduced yields likely reflect increased steric congestion and competing side reactions when four vinyl groups are present on a single germanium centre. Hexavinyldigermane (with six vinyl groups distributed over two Ge atoms) also provides access to poly‑isoxazolinyl architectures but with a different spatial distribution of the heterocyclic substituents [1].

cycloaddition isoxazoline organogermanium synthesis

Evidence‑Backed Application Scenarios for Tetraethenylgermane – Where the Data Support Its Selection


Deposition of Amorphous Germanium–Carbon (GeₓC₁₋ₓ) Alloy Thin Films by Cold‑Wall CVD Under Inert Carrier Gas

When an amorphous GeₓC₁₋ₓ alloy with tunable carbon content is the desired film—for example, in photovoltaic absorber layers or ceramic coatings—tetravinylgermane is specifically suited. Under helium carrier gas in a cold‑wall CVD reactor, TVG forms an amorphous GeₓC₁₋ₓ alloy whose composition evolves with temperature towards germanium and carbon clusters, as demonstrated by Amjoud (1992) [1]. This is a deliberate outcome that cannot be achieved with tetraethylgermane, which under He gives carbon‑contaminated Ge films rather than a homogeneous alloy [1]. TVG thus offers a single‑source precursor route to Ge–C alloys without the need for separate germanium and carbon precursors.

Synthesis of Mixed‑Substituent Vinylgermanes via Chemoselective Ge–C Bond Cleavage with Br₂

The unique selectivity of TVG towards Ge–C bond cleavage with one equivalent of Br₂—producing tribromovinylgermane, GeBr(CH=CH₂)₃ [1]—enables access to mono‑functionalised vinylgermanes that serve as versatile building blocks. This contrasts with tetravinylsilane and tetravinylstannane, which exhibit different halogenation behaviour [1]. The resulting Ge–Br bond can be further derivatised via nucleophilic substitution or cross‑coupling, while the three remaining vinyl groups remain available for subsequent olefin chemistry.

MOCVD Processes Requiring a Liquid Germanium Precursor with a Wider Thermal Budget

For MOCVD applications where premature gas‑phase decomposition must be suppressed to achieve uniform step coverage on high‑aspect‑ratio structures, TVG’s higher activation energy (186.5 kJ·mol⁻¹) compared to tetraethylgermane (∼142 kJ·mol⁻¹) provides a measurably wider thermal processing window [1][2]. Coupled with its liquid state and vapour pressure of ~6.45 Torr—within the optimal range for conventional bubbler delivery—TVG offers a balance of thermal stability, volatility, and handling safety that is distinct from both the highly volatile tetramethylgermane (requiring refrigeration) and the low‑volatility tetraallylgermane (requiring heated delivery lines) .

Multi‑Vinyl Platform for [2+3] Cycloaddition‑Based Organogermanium Library Synthesis

TVG provides four reactive vinyl groups for regioselective [2+3] cycloaddition with nitrile oxides to yield tetrakis‑isoxazolinylgermanes in 45–47% isolated yield [1]. While yields are moderate, the ability to install four heterocyclic rings on a single germanium centre in one synthetic operation makes TVG an efficient entry point for generating libraries of germanium‑containing heterocycles for biological screening or materials discovery, complementing the higher‑yielding but less densely functionalised divinylgermanes [1].

Quote Request

Request a Quote for Tetraethenylgermane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.